6-(1H-imidazol-1-ylmethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-imidazol-1-ylmethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features both imidazole and triazine rings These structures are known for their significant roles in various chemical and biological processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the triazine ring is a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then reacted with appropriate reagents to introduce the triazine ring . The reaction conditions often include the use of catalysts such as nickel or N-heterocyclic carbenes (NHCs) and oxidants like tert-butylhydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and efficiency . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(1H-imidazol-1-ylmethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the triazine ring, leading to the formation of dihydrotriazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution on the triazine ring can produce a variety of substituted triazines .
Scientific Research Applications
6-(1H-imidazol-1-ylmethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1H-imidazol-1-ylmethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the triazine ring can participate in hydrogen bonding and hydrophobic interactions with protein residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simpler compound with a single imidazole ring, used in various chemical and biological applications.
1,3,5-triazine: A compound with a triazine ring, used in the synthesis of herbicides and other agrochemicals.
Benzimidazole: A compound with fused benzene and imidazole rings, known for its pharmacological properties.
Uniqueness
6-(1H-imidazol-1-ylmethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is unique due to the presence of both imidazole and triazine rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to simpler compounds .
Properties
IUPAC Name |
6-(imidazol-1-ylmethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N7/c1-15(2)9-13-7(12-8(10)14-9)5-16-4-3-11-6-16/h3-4,6H,5H2,1-2H3,(H2,10,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZROPFOOJMIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.